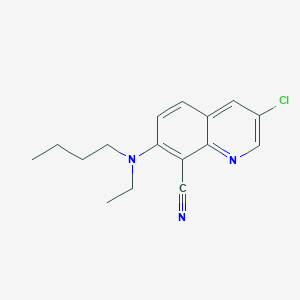
6-Iodo-2,5-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-2,5-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10IN It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2,5-dimethylquinoline can be achieved through several methods. One common approach involves the iodination of 2,5-dimethylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Iodo-2,5-dimethylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines. These reactions typically require specific oxidizing or reducing agents and controlled conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Organometallic reagents (e.g., Grignard reagents), halogenating agents (e.g., N-bromosuccinimide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate).
Major Products Formed:
Substitution Reactions: Various substituted quinolines depending on the substituent introduced.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Dihydroquinolines.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Iodo-2,5-dimethylquinoline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological molecules.
Medicine: Quinoline derivatives, including this compound, have shown potential as antimicrobial and anticancer agents. Their ability to interact with DNA and proteins makes them valuable in drug discovery and development.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and reactivity.
Wirkmechanismus
The mechanism of action of 6-Iodo-2,5-dimethylquinoline involves its interaction with molecular targets such as enzymes, DNA, and proteins. The iodine atom and methyl groups in its structure can influence its binding affinity and specificity towards these targets. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to potential therapeutic effects.
DNA Intercalation: The aromatic structure allows it to intercalate into DNA, disrupting the replication and transcription processes.
Protein Binding: It can interact with proteins, affecting their structure and function, which can be exploited in drug design.
Vergleich Mit ähnlichen Verbindungen
6-Iodo-2,5-dimethylquinoline can be compared with other quinoline derivatives such as:
2,5-Dimethylquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.
6-Bromo-2,5-dimethylquinoline: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and applications.
6-Chloro-2,5-dimethylquinoline:
The presence of the iodine atom in this compound makes it unique, as iodine can enhance the compound’s reactivity and biological activity compared to its halogenated counterparts.
Eigenschaften
Molekularformel |
C11H10IN |
|---|---|
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
6-iodo-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H10IN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3 |
InChI-Schlüssel |
QOZDXDBQGGRCQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


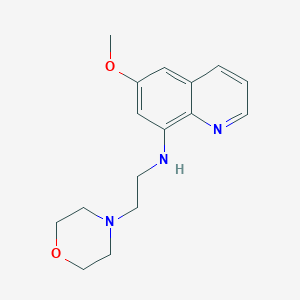


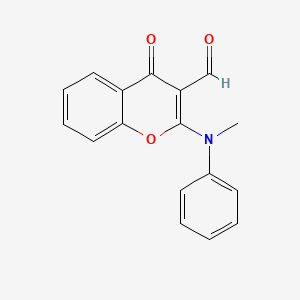

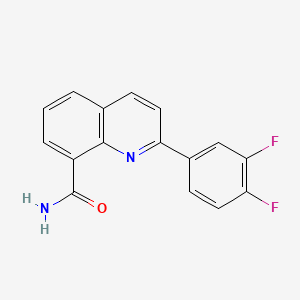

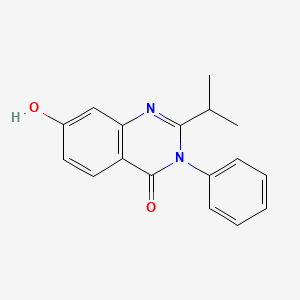
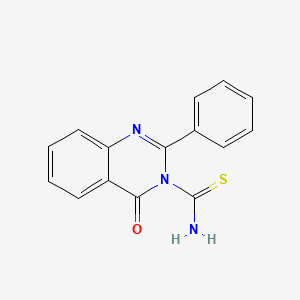

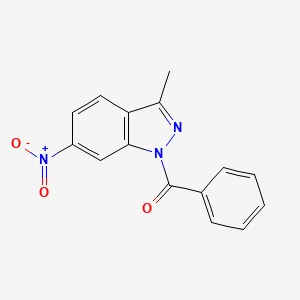

![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)
